1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one
Description
This compound belongs to the 8-azabicyclo[3.2.1]octane (nortropane) family, a scaffold known for its pharmacological relevance in central nervous system (CNS) targeting agents. The bicyclic core is substituted with a methylthio group at position 3 and a 3-(4-propoxyphenyl)propan-1-one moiety at position 6. The (1R,5S) stereochemistry is critical for its conformational stability and receptor interactions.
Properties
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c1-3-12-23-18-9-4-15(5-10-18)6-11-20(22)21-16-7-8-17(21)14-19(13-16)24-2/h4-5,9-10,16-17,19H,3,6-8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIRALMFXVKPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, an initial key step is the formation of the bicyclic core, typically through an intramolecular cyclization reaction. The synthesis might start from a suitable precursor that already has the necessary substituents in place. Reactions might involve:
Intramolecular cyclization: : Using a catalyst or a base to induce the cyclization.
Thioether formation: : Introduction of the methylthio group through a substitution reaction using a reagent like methyl thiolate.
Industrial Production Methods
Industrial synthesis would scale up these reactions, requiring optimized conditions to maximize yield and purity:
Reactors: capable of handling high temperatures and pressures.
Continuous flow systems: to increase efficiency and consistency.
Purification techniques: like crystallization and chromatography to ensure compound quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various reactions, including:
Oxidation: : The thioether group can be oxidized to sulfoxide or sulfone using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl group can be reduced to an alcohol using hydride donors such as sodium borohydride.
Substitution: : The phenyl group might undergo electrophilic substitution under specific conditions.
Common Reagents and Conditions
Oxidizing agents: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Bases: : Sodium hydroxide, potassium carbonate for deprotonation steps.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Alcohols from the reduction of the carbonyl group.
Substitution: : Varied phenyl derivatives depending on the substituents introduced.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure known as azabicyclo[3.2.1]octane, which contributes to its unique chemical properties and biological activities. The molecular formula is , indicating the presence of a methylthio group that enhances lipophilicity and a propoxyphenyl group that may influence interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly at neurotransmitter receptors:
- Neuropharmacological Potential : It has been associated with interactions at muscarinic acetylcholine receptors, which are relevant for treating neurological disorders such as Alzheimer's disease and other cognitive impairments.
Binding Affinity Studies
Preliminary studies suggest that 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one may exhibit selective activity at certain receptor subtypes, potentially leading to reduced side effects compared to non-selective agents.
Therapeutic Applications
Given its structural features and biological activities, this compound holds promise in various therapeutic contexts:
Potential Uses in Neurology
- Cognitive Disorders : Its interaction with muscarinic receptors suggests it could be beneficial in treating Alzheimer's disease and other cognitive impairments.
Example Study
A study investigating compounds with similar structures found that they exhibited significant binding affinity to muscarinic receptors and demonstrated efficacy in animal models of cognitive decline.
Mechanism of Action
Mechanism
This compound might act by binding to specific molecular targets, altering their function. For instance, if it targets a receptor, it could inhibit or stimulate the receptor's activity.
Molecular Targets and Pathways
Enzymes: : Potential interaction with oxidoreductases due to its redox-active groups.
Receptors: : Binding to GPCRs or ion channels given the bicyclic structure's mimicry of natural ligands.
Comparison with Similar Compounds
Structural and Pharmacological Insights
- In contrast, RTI-336’s 4-chlorophenyl and isoxazolyl groups contribute to its high-affinity binding to opioid receptors . Electron-Withdrawing Groups: The 2-fluoro-4-nitrophenyl substituent in ’s compound introduces strong electron-withdrawing effects, which may increase metabolic stability but reduce solubility compared to the target’s propoxyphenyl ether . Stereochemistry: The (1R,5S) configuration in the target compound contrasts with the (1R,3R,5S) configuration in ’s hydroxy derivatives. Such differences can drastically alter receptor binding; e.g., littorine’s (2R)-hydroxy group is critical for muscarinic activity .
- Synthetic Routes: Palladium-catalyzed aminocarbonylation () is a versatile method for introducing acyl groups to the bicyclic core, enabling rapid diversification.
Physical and Regulatory Properties
- Crystallography: The 2-fluoro-4-nitrophenyl analog crystallizes in a monoclinic system (a = 7.2030 Å, b = 11.3097 Å, c = 14.8372 Å), with Z = 4 . Comparable data for the target compound are lacking but could clarify packing efficiency and stability.
- The target compound’s propoxyphenyl and methylthio groups may position it in a lower regulatory category, though this requires empirical validation .
Biological Activity
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one is a complex organic compound with notable structural features that contribute to its biological activity. This compound belongs to the class of bicyclic amines and has potential therapeutic applications due to its unique chemical properties.
Chemical Structure
The molecular formula of the compound is , and it features a bicyclic azabicyclo[3.2.1]octane moiety, which is significant for its biological interactions. The presence of a methylthio group enhances lipophilicity, while the propoxyphenyl group may influence its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The azabicyclo structure allows for conformational flexibility, potentially enabling it to bind effectively to target sites. Research indicates that compounds with similar structures often exhibit neuroactive properties, influencing neurotransmitter systems such as acetylcholine and dopamine pathways .
Pharmacological Profile
Research into the pharmacological profile of this compound has revealed several potential therapeutic applications:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
- Antinociceptive Effects : The compound has shown promise in reducing pain responses, indicating possible applications in pain management therapies.
- Cognitive Enhancement : Given its structural similarity to known cognitive enhancers, there is interest in exploring its effects on memory and learning processes.
Case Studies and Experimental Findings
Table 1 summarizes key findings from recent studies on the biological activity of this compound:
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of this compound. Current data indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are needed to establish long-term effects and potential side effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Optimize reaction conditions by testing solvent polarity (e.g., dichloromethane vs. THF), temperature control (reflux vs. room temperature), and catalytic systems (e.g., Pd-mediated coupling). Purification via column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization in ethanol can improve purity. Monitor intermediates using -NMR and LC-MS to confirm structural fidelity at each step .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?
- Methodological Answer : Use - and -NMR to confirm stereochemistry and substituent placement, especially for the azabicyclo[3.2.1]octane core and propoxyphenyl group. X-ray crystallography (as in ) resolves absolute configuration. HPLC with UV detection (λ = 254 nm) ensures >95% purity, while high-resolution mass spectrometry (HRMS) validates molecular formula .
Q. How can researchers ensure compound stability during storage and handling?
- Methodological Answer : Conduct accelerated stability studies under varying pH (3–9), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH). Monitor degradation via HPLC every 7 days. Store in amber vials under inert gas (argon) to prevent oxidation of the methylthio group .
Advanced Research Questions
Q. What experimental design strategies are recommended for investigating structure-activity relationships (SAR) of this compound?
- Methodological Answer : Employ a split-plot design (as in ) to test substituent variations (e.g., propoxyphenyl vs. fluorophenyl groups) across biological assays. Use in vitro receptor binding assays (e.g., radioligand displacement) followed by in vivo pharmacokinetic (PK) studies in rodent models. Analyze data with multivariate regression to isolate critical structural motifs .
Q. How should researchers resolve contradictions between in vitro binding affinity and in vivo efficacy data?
- Methodological Answer : Investigate metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and blood-brain barrier permeability via MDCK cell monolayers. Isotopic labeling (e.g., ) can track metabolite formation. Adjust dosing regimens based on PK/PD modeling to reconcile discrepancies .
Q. What advanced computational methods predict interactions between this compound and biological targets?
Q. What methodologies are critical for analyzing stereochemical purity given its chiral centers?
- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection. Confirm enantiomeric excess (ee) via X-ray diffraction (as in ) or circular dichroism (CD) spectroscopy. Synthesize diastereomeric derivatives to isolate and characterize individual enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
